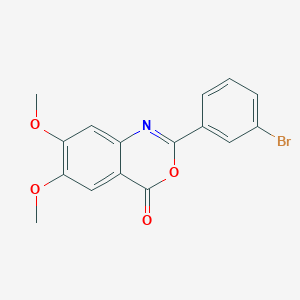
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, also known as TTE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTE is a chiral molecule, which means it has a non-superimposable mirror image. This property makes TTE an important molecule for the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is not well understood. However, studies have suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol interacts with proteins and enzymes in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. Studies have also suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol.
Advantages and Limitations for Lab Experiments
One advantage of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is its chiral nature, which makes it an important molecule for the development of new drugs and materials. However, the synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, and the yield obtained through the current synthesis method is relatively low. This can make it difficult to obtain large quantities of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol for lab experiments.
Future Directions
There are several future directions for the research on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. One area of research is the development of new synthesis methods to improve the yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. Another area of research is the investigation of the biological activity of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent. Additionally, research can be focused on the development of new materials and devices based on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, such as CPLEDs and LCDs.
Conclusion
In conclusion, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a chiral molecule that has gained significant attention in the field of scientific research due to its unique properties. The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, but it has potential applications in the development of new drugs and materials. Further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol obtained through this method is around 50%.
Scientific Research Applications
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been extensively studied for its potential applications in the field of optoelectronics. Due to its chiral nature, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has the ability to emit circularly polarized light, which makes it an attractive material for the development of circularly polarized light-emitting diodes (CPLEDs). 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has also been used as a chiral dopant in liquid crystal displays (LCDs) to improve their optical properties.
properties
Product Name |
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol |
|---|---|
Molecular Formula |
C18H14O2S4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,1,2,2-tetrathiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H |
InChI Key |
VVOGXYRHGQVGHL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)